molecular formula C15H12N4O4S B2985957 N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide CAS No. 1172790-13-4

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2985957
CAS No.: 1172790-13-4
M. Wt: 344.35
InChI Key: VPDVNXBHEIWHDB-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes pyridine and furan rings, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the pyridin-2-yl and pyridin-3-yl groups through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, sulfonyl chlorides, and amines. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine or furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyridine and furan rings. These interactions can disrupt normal biological processes, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-5-(N-(pyridin-4-yl)sulfamoyl)furan-2-carboxamide
  • N-(pyridin-3-yl)-5-(N-(pyridin-2-yl)sulfamoyl)furan-2-carboxamide
  • N-(pyridin-4-yl)-5-(N-(pyridin-2-yl)sulfamoyl)furan-2-carboxamide

Uniqueness

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide stands out due to its specific arrangement of pyridine and furan rings, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-pyridin-2-yl-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-15(18-13-5-1-2-9-17-13)12-6-7-14(23-12)24(21,22)19-11-4-3-8-16-10-11/h1-10,19H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVNXBHEIWHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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